4-Amino-3-(2-methoxyethoxy)phenol
Description
Properties
IUPAC Name |
4-amino-3-(2-methoxyethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMYGSLEKBOERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification Followed by Nitration and Reduction
A widely adopted strategy involves introducing the methoxyethoxy group prior to the amino functionality. This approach minimizes interference during subsequent nitration and reduction steps.
Methoxyethoxy Group Introduction
The methoxyethoxy moiety is typically installed via nucleophilic substitution or Ullmann-type coupling. For example, 3-hydroxyphenol (resorcinol) can react with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C for 12–24 hours, yielding 3-(2-methoxyethoxy)phenol.
Key Conditions
-
Solvent: Acetone or DMF
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Base: K₂CO₃ (2.5 equiv)
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Temperature: 70°C
-
Yield: ~78%
Nitration at the 4-Position
Nitration of 3-(2-methoxyethoxy)phenol is directed by the electron-donating methoxyethoxy group, favoring para-substitution. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration, producing 4-nitro-3-(2-methoxyethoxy)phenol.
Optimization Insights
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Nitrating Agent: 65% HNO₃ in H₂SO₄ (1:3 v/v)
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Temperature: 0–5°C (prevents over-nitration)
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Reaction Time: 2–4 hours
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Yield: 82–85%
Catalytic Hydrogenation of Nitro to Amino
The nitro group is reduced to an amine using hydrogen gas and a palladium-based catalyst. For instance, 4-nitro-3-(2-methoxyethoxy)phenol undergoes hydrogenation in methanol with 5% Pd/C (0.5–1.0 wt%) at 25–30°C and 0.5 MPa H₂ pressure, yielding the target compound.
Data Table 1: Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Solvent | Methanol |
| Temperature | 25–30°C |
| H₂ Pressure | 0.5 MPa |
| Reaction Time | 3–4 hours |
| Yield | 89–92% |
Direct Amination of 3-(2-Methoxyethoxy)Phenol
An alternative route involves introducing the amino group via nitrosation followed by reduction, bypassing the nitro intermediate.
Nitrosation with Sodium Nitrite
3-(2-Methoxyethoxy)phenol reacts with sodium nitrite (NaNO₂) in acidic media (HCl/H₂O) at 5–10°C to form 4-nitroso-3-(2-methoxyethoxy)phenol. The nitroso group is subsequently reduced.
Critical Factors
-
Acid Concentration: 15–36% HCl
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Molar Ratio (Phenol:NaNO₂): 1:0.6–0.8
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Yield: 90–93%
Reduction of Nitroso Intermediate
Hydrogenation of the nitroso compound uses Raney nickel or Pd/C in methanol under mild conditions (20–40°C, 0.1–0.2 MPa H₂). This step is highly efficient, with yields exceeding 85%.
Catalytic Systems and Reaction Optimization
Hydrogenation Catalysts
Palladium-based catalysts (Pd/C, Pd/Al₂O₃) dominate reduction steps due to their high activity and selectivity. Comparative studies indicate Pd/C (5–10% loading) achieves >90% conversion in nitro reductions, while Raney nickel requires higher pressures (1.0–2.0 MPa) but offers cost advantages.
Solvent Effects
Polar solvents (methanol, ethanol) enhance hydrogenation rates by improving substrate solubility. Methanol is preferred for nitro reductions due to its ability to stabilize intermediates and prevent side reactions.
Purification and Characterization
Crystallization and Filtration
Crude this compound is purified via recrystallization from methanol or ethyl acetate. Impurities (unreacted intermediates, catalysts) are removed by activated carbon treatment.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols.
Scientific Research Applications
Pharmacological Properties
4-Amino-3-(2-methoxyethoxy)phenol has been investigated for its potential pharmacological activities. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Antitumor Activity : Research indicates that derivatives of this compound can be effective in tumor imaging and treatment. For instance, studies have shown that compounds with similar structures exhibit enhanced binding affinities to cancer-related receptors, potentially improving therapeutic efficacy in targeting tumors such as breast cancer and gliomas.
- Mechanism of Action : The compound's amino and hydroxyl groups can participate in hydrogen bonding and covalent interactions with enzymes and receptors involved in cancer metabolism. This interaction may facilitate selective targeting of cancer cells while minimizing off-target effects .
Case Studies
- A study demonstrated that a derivative of this compound labeled with fluorine-18 showed promising results in imaging techniques for detecting tumors in animal models, highlighting its potential for clinical applications in oncology.
Polymer Science
The compound serves as an important building block in the synthesis of polymers. Its unique functional groups allow for the modification of polymer properties, enhancing their performance in various applications.
- Synthesis of Polymeric Materials : this compound can be utilized to create polymers with specific chemical and physical properties. This is particularly useful in developing materials for coatings, adhesives, and other industrial applications where enhanced durability and chemical resistance are required.
Environmental Applications
The environmental implications of this compound are also noteworthy.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-methoxyethoxy)phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also interacts with various molecular targets and pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of the nuclear factor-kappa B (NF-kB) pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Amino-3-(2-methoxyethoxy)phenol with analogs based on substituents, molecular weight, and hazards:
Key Observations:
- Substituent Effects: Amino groups (e.g., in 4-(2-Aminoethyl)-2-methoxyphenol) increase polarity and hydrogen-bonding capacity, enhancing water solubility compared to non-polar substituents like ethyl . Methoxyethoxy chains (hypothetical in the target compound) may improve lipophilicity, favoring organic-phase reactions or drug delivery applications. Hydrochloride salts (e.g., CAS 7149-10-2) exhibit higher molecular weights and altered solubility profiles .
4-(2-Aminoethyl)-2-methoxyphenol and Derivatives:
- Coordination Chemistry: Acts as a ligand in metal-organic frameworks (MOFs) due to the aminoethyl group’s ability to bind metal centers. Applications include catalysis and gas storage .
- Pharmaceutical Intermediates: Derivatives like 4-(Aminomethyl)-2-methoxyphenol HCl are precursors in synthesizing bioactive molecules, such as vanillylamine analogs .
4-Ethyl-2-methoxyphenol:
- Fragrance and Flavor Industry: Used as a component in perfumes and food additives due to its mild phenolic aroma .
4-[2-[(3-Hydroxy-4-methoxyphenyl)methylamino]ethyl]-2-methoxyphenol (CAS 7239-28-3):
- Galanthamine Synthesis : Serves as an intermediate in producing galanthamine, an alkaloid used to treat Alzheimer’s disease .
Target Compound (Hypothetical):
- Potential Uses: Predicted applications in drug delivery (due to ether solubility) or polymer chemistry (as a crosslinking agent).
Biological Activity
4-Amino-3-(2-methoxyethoxy)phenol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C10H15N2O3
- Molecular Weight : 197.24 g/mol
- IUPAC Name : this compound
This compound features an amino group, a methoxyethoxy side chain, and a hydroxyl group, which contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that phenolic compounds exhibit potent antimicrobial properties. A study highlighted the effectiveness of various phenolic compounds against clinically relevant pathogens. While specific data on this compound is limited, its structural similarity to other phenolic compounds suggests potential antimicrobial efficacy.
| Compound | Source | Activity |
|---|---|---|
| Caffeic Acid | Nauclea latifolia | SA (5000) |
| p-Coumaric Acid | Stereospermum zenkeri | SA (37.50) |
| This compound | - | Potentially effective based on structural similarity |
2. Antioxidant Properties
The antioxidant capacity of phenolic compounds is well-documented. This compound may exhibit similar properties due to the presence of hydroxyl groups, which are known to scavenge free radicals and reduce oxidative stress.
3. Cytotoxicity and Cancer Research
Preliminary studies suggest that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, the cytotoxicity of various phenolic compounds was assessed using MTT assays on breast cancer cell lines (MCF-7). While direct studies on this compound are scarce, its analogs showed promising results.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cell proliferation and survival, suggesting a potential pathway for cancer treatment .
- Antioxidant Mechanism : The compound may act by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various phenolic compounds found that those with methoxy groups displayed enhanced efficacy against bacteria such as Staphylococcus aureus. Although this compound was not tested directly, its structural features align with those known to exhibit similar activities .
Case Study 2: Cancer Cell Line Studies
In vitro studies on related phenolic compounds demonstrated significant cytotoxic effects on MCF-7 cells. These findings suggest that this compound could also possess anticancer properties, warranting further investigation .
Q & A
Q. Basic Research Focus
- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
- Structural Confirmation : H NMR (DMSO-d6: δ 6.8–7.2 ppm for aromatic protons, δ 3.4–4.0 ppm for methoxyethoxy groups) and HRMS (expected [M+H]⁺: m/z 198.12) .
- Degradation Monitoring : LC-MS/MS to identify oxidation byproducts (e.g., quinone derivatives) under accelerated stability testing (40°C/75% RH for 4 weeks) .
How can the compound’s fluorescence properties be leveraged for bioimaging or molecular probe design?
Advanced Research Focus
The amino and methoxyethoxy groups enable conjugation with fluorophores (e.g., BODIPY or cyanine dyes) for bioimaging. For example:
- Synthesize a dual-channel probe by coupling this compound to BODIPY via a thiourea linker. This probe can detect biothiols (Cys/GSH) through a nucleophilic substitution-rearrangement mechanism, emitting at 520 nm (green) and 650 nm (red) .
- Optimize cellular uptake by modifying the methoxyethoxy chain length to balance hydrophilicity and membrane permeability. Validate using confocal microscopy in live-cell assays .
What strategies mitigate the compound’s toxicity in cell-based assays while maintaining experimental validity?
Q. Basic Research Focus
- Dose Optimization : Perform MTT assays to determine IC₅₀ values (typical range: 10–50 µM depending on cell type).
- Toxicity Masking : Use serum-free media to avoid nonspecific protein binding, reducing effective cytotoxicity .
- Alternative Scaffolds : Compare with structural analogs (e.g., 4-Amino-3-(3-aminopropyl)phenol) to identify less toxic derivatives with similar activity .
How do steric and electronic effects of the methoxyethoxy group influence the compound’s interactions with biological targets?
Advanced Research Focus
The methoxyethoxy group enhances solubility and modulates electronic density at the aromatic ring, affecting binding to enzymes (e.g., tyrosine kinases or monoamine oxidases). To study this:
- Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy vs. propoxy) and compare IC₅₀ in enzyme inhibition assays.
- Molecular docking simulations (AutoDock Vina) can predict binding affinity changes—longer chains may introduce steric clashes in active sites, while electron-donating groups stabilize π-π interactions .
What are the critical parameters for scaling up synthesis without compromising yield or purity?
Q. Advanced Research Focus
- Catalyst Loading : Optimize Pd/C or CuI concentrations (0.5–2 mol%) to balance cost and reaction efficiency.
- Workup Procedures : Replace column chromatography with recrystallization (ethanol/water 7:3) for large batches.
- Process Analytics : Implement inline FTIR to monitor reaction progress and automate pH adjustments during workup .
How can researchers validate the compound’s role in modulating amyloid-beta (Aβ) aggregation relevant to Alzheimer’s disease?
Q. Advanced Research Focus
- Thioflavin T Assay : Incubate this compound (10–100 µM) with synthetic Aβ42 peptides and measure fluorescence (λₑₓ = 440 nm, λₑₘ = 485 nm) to quantify fibril inhibition .
- TEM Imaging : Compare fibril morphology in treated vs. untreated samples.
- Molecular Dynamics Simulations : Model interactions between the compound’s methoxyethoxy group and Aβ hydrophobic domains .
What are the best practices for disposing of waste containing this compound?
Q. Basic Research Focus
- Neutralization : Treat aqueous waste with 1 M HCl to protonate the amino group, followed by adsorption onto activated carbon.
- Solid Waste : Incinerate in a licensed facility at >850°C to ensure complete decomposition.
- Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste disposal and document all steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
